molecular formula C13H18BrNO4 B2368700 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide CAS No. 307506-78-1

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide

Cat. No.: B2368700
CAS No.: 307506-78-1
M. Wt: 332.194
InChI Key: MBOXNFQJQMSCKE-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is an organic compound with the molecular formula C13H18BrNO4. It is a derivative of benzamide, featuring bromine and methoxy groups on the benzene ring, along with a propan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide typically involves the bromination of 3,4,5-trimethoxybenzamide followed by the introduction of the propan-2-yl group. One common method is the bromination of 3,4,5-trimethoxybenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then reacted with isopropylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated benzamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The propan-2-yl group attached to the nitrogen atom may also play a role in modulating the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide
  • 2-bromo-3,4,5-trimethoxybenzene
  • 2-bromo-3,4,5-trimethoxy-N-methylbenzamide

Uniqueness

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is unique due to the presence of both bromine and propan-2-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c1-7(2)15-13(16)8-6-9(17-3)11(18-4)12(19-5)10(8)14/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXNFQJQMSCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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